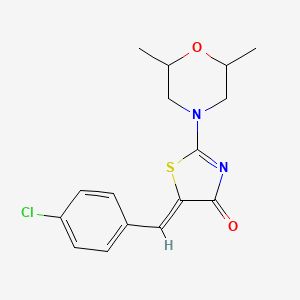![molecular formula C13H10ClN3S B5307312 2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5307312.png)
2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both imidazole and pyridine rings.
科学的研究の応用
2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been reported to have antitumor, antimicrobial, and anti-inflammatory activities. It has also been found to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
作用機序
The mechanism of action of 2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine is not fully understood. However, it has been proposed that this compound inhibits the activity of protein kinase CK2 by binding to its ATP-binding site. This leads to the inhibition of cell growth and proliferation, which is the basis for its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells. It has also been found to inhibit the growth of bacteria and fungi, which is the basis for its antimicrobial activity. Additionally, this compound has anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine in lab experiments is its potent activity against protein kinase CK2. This makes it a useful tool for studying the role of this protein in cell growth and proliferation. However, one of the limitations of using this compound is its low yield in the synthesis process, which makes it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for the research on 2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine. One of the directions is to explore its potential as a drug candidate for the treatment of cancer, microbial infections, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to understand how it inhibits protein kinase CK2. Additionally, there is a need to develop more efficient synthesis methods to obtain larger quantities of this compound for experiments.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has potential applications in various fields. Its synthesis involves the reaction of 3-chlorobenzyl chloride with thiourea followed by cyclization with 2-bromo-5-chloropyridine. This compound has been found to have antitumor, antimicrobial, and anti-inflammatory activities. Its mechanism of action involves the inhibition of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. There are advantages and limitations to using this compound in lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of 2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine involves the reaction of 3-chlorobenzyl chloride with thiourea followed by cyclization with 2-bromo-5-chloropyridine. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent such as dimethylformamide. The yield of the reaction is around 50%.
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-4-1-3-9(7-10)8-18-13-16-11-5-2-6-15-12(11)17-13/h1-7H,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWDMHWRIRYKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC3=C(N2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

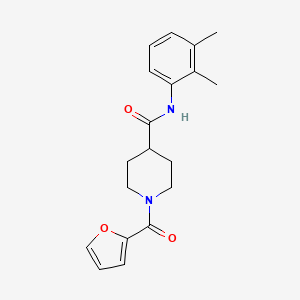
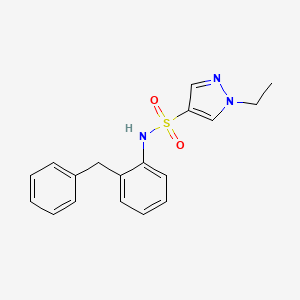
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)
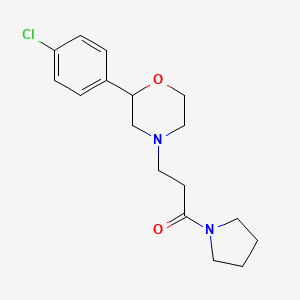
![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5307269.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5307270.png)
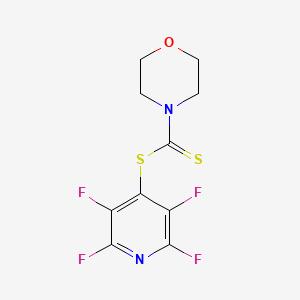
![2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5307304.png)
![2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5307308.png)
![N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307325.png)
![1-[(2-methyl-1H-imidazol-1-yl)acetyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5307333.png)
